

Physical and chemical properties of 9-Fluorenone-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Fluorenone-2-carboxylic acid

Cat. No.: B017393

[Get Quote](#)

An In-depth Technical Guide to 9-Fluorenone-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **9-Fluorenone-2-carboxylic acid**, a versatile organic compound with significant potential in various scientific and therapeutic fields.

Core Chemical and Physical Properties

9-Fluorenone-2-carboxylic acid, with the CAS number 784-50-9, is an organic building block characterized by a fluorenone core substituted with a carboxylic acid group.^{[1][2][3]} Its chemical structure consists of a fused ring system containing both a ketone and a carboxylic acid functional group, which contribute to its stability and reactivity.^[3] This compound typically appears as a light yellow to amber or dark green powder or crystalline solid.^{[2][3]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **9-Fluorenone-2-carboxylic acid**:

Property	Value	Source
Molecular Formula	C ₁₄ H ₈ O ₃	[4][5]
Molecular Weight	224.22 g/mol	[4]
CAS Number	784-50-9	[4]
Appearance	Light yellow to amber to dark green powder or crystals.[2]	[2]
Melting Point	>300 °C	[2][4]
Boiling Point	476.5 °C at 760 mmHg	[4]
Density	1.424 g/cm ³	[5]
pKa	3.85 ± 0.20 (Predicted)	[1]
Flash Point	256.1 °C	[5]
Water Solubility	Sparingly soluble	[1]
Refractive Index	1.5400 (estimate)	[5]
Purity	Typically 96-98%	[2][4]
Storage Temperature	4°C	[4]

Spectral Data

Spectral data is crucial for the identification and characterization of **9-Fluorenone-2-carboxylic acid**. The following spectral information has been reported:

- ¹H NMR (400 MHz, DMSO-d₆): δ 13.30 (s, 1H), 8.19 (d, J = 7.6 Hz, 1H), 8.03 (s, 1H), 7.97-7.89 (m, 2H), 7.72-7.64 (m, 2H), 7.50-7.44 (m, 1H).[6]
- ¹³C NMR: Data available in DMSO-d₆.[5]
- Infrared (IR) Spectroscopy: Available as KBr disc or nujol mull.[5] The NIST WebBook also provides an IR spectrum.[7][8]
- Mass Spectrometry: Mass spectrum data (electron ionization) is available.[7]

Experimental Protocols

Synthesis of 9-Fluorenone-2-carboxylic acid

Method 1: From 2-acetylfluorene[9]

This method involves the oxidation of 2-acetylfluorene.

- A solution of 86 g of 2-acetylfluorene in 1075 ml of acetic acid is heated to 60°C.
- 1020 g of sodium dichromate is slowly added to the solution.
- 285 ml of acetic anhydride is then added.
- The mixture is heated to reflux with stirring for 3 hours.
- After cooling, the reaction mixture is poured into 6 liters of water.
- The resulting precipitate is filtered and washed thoroughly with water.
- The solid is warmed with 520 ml of N-sodium hydroxide, and the mixture is filtered.
- The aqueous filtrate is washed three times with 60 ml portions of dichloromethane.
- The filtrate is then heated on a steam bath and carefully acidified with hydrochloric acid.
- The yellow product is filtered, washed with water, and dried in vacuo to yield **9-fluorenone-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **9-Fluorenone-2-carboxylic acid**.

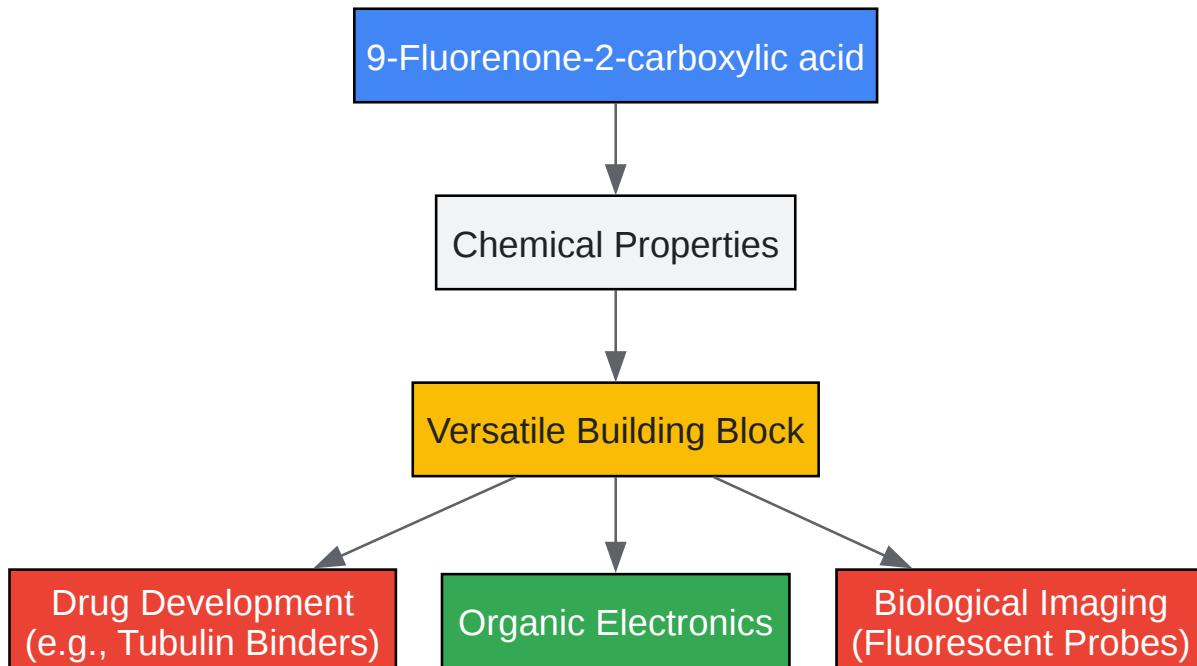
Method 2: From 2-bromo-9,9-dimethyl-9H-fluorene (Hypothetical Precursor based on CAS)

A general procedure for a related synthesis is described:[6]

- Potassium hydroxide (1.6 g, 29.4 mmol) is added to a mixture of methanol (7 mL) and water (7 mL) containing the starting compound (200 mg, 0.98 mmol).
- The reaction mixture is stirred for 6 hours at 110 °C.
- Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure.
- The pH is adjusted to 3 with 1 N hydrochloric acid.
- The mixture is extracted with ethyl acetate (3 x 30 mL).
- The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated to afford **9-fluorenone-2-carboxylic acid** as a yellow solid (91% yield).[6]

Chemical Reactivity and Stability

9-Fluorenone-2-carboxylic acid is a stable compound under normal temperatures and pressures.[1] It should be stored in a cool, dry, well-ventilated area away from incompatible substances, with the container kept closed when not in use.[1]


The presence of both a carboxylic acid and a ketone functional group makes it a versatile building block in organic synthesis.[3] It is often used as a starting material or intermediate for the production of dyes, pharmaceuticals, and other chemical compounds.[3] The reactivity can be attributed to both the carbonyl and carboxylic acid functionalities.[3]

Applications in Research and Drug Development

9-Fluorenone-2-carboxylic acid and its derivatives have shown promise in several fields:

- Drug Development: It serves as a scaffold for developing new therapeutic agents. For instance, introducing a hydrophobic group at the 7-position of **9-fluorenone-2-carboxylic acid** can generate new tubulin binders, which have potential as anticancer agents.[10]
- Organic Electronics: The compound has been studied for its potential applications in the development of organic electronic devices.[1]

- Fluorescent Probes: It has been investigated for use as a fluorescent probe in biological imaging.[1]

[Click to download full resolution via product page](#)

Caption: Relationship between properties and applications.

Safety Information

9-Fluorenone-2-carboxylic acid is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 9-Fluorenone-2-carboxylic acid, 98% - 784-50-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. CAS 784-50-9: Fluorenone-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. 9-Fluorenone-2-carboxylic acid | 784-50-9 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 9-Fluorenone-2-carboxylic acid | 784-50-9 [chemicalbook.com]
- 7. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 8. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 9-Fluorenone-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017393#physical-and-chemical-properties-of-9-fluorenone-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com